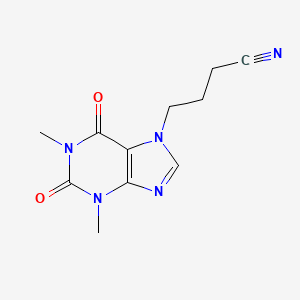

4-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)丁腈

描述

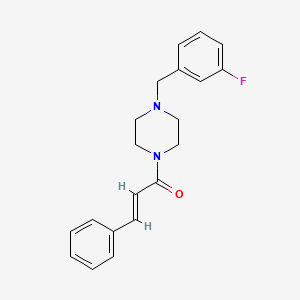

4-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile is a chemical compound that may be involved in the synthesis of various polymorphs and heterocyclic compounds. Its study involves examining its synthesis, molecular structure, reactions, and properties to understand its potential applications and behaviors in different conditions.

Synthesis Analysis

Research on related compounds involves novel methods for synthesizing polyfunctionalized 1,4-dihydropyridine derivatives in aqueous media, indicating a trend towards more environmentally benign synthesis routes for complex molecules (Hadjebi et al., 2011).

Molecular Structure Analysis

Studies have characterized the structure of related polymorphs through X-ray diffraction, FT-IR, and NMR spectroscopies, highlighting the importance of weak interactions in solid-state and the influence of solvent in crystallization (Tewari et al., 2011).

Chemical Reactions and Properties

Reactions involving dimethyl acetylenedicarboxylate (DMAD), aromatic aldehydes, and malononitrile in the presence of (NH4)2HPO4 as a base in aqueous media lead to polyfunctionalized 1,4-dihydropyridine derivatives, showcasing the compound's role in facilitating diverse chemical reactions (Hadjebi et al., 2011).

Physical Properties Analysis

The study of polymorphs and their characterization involves understanding the physical properties such as crystal structure and phase behavior, which are crucial for determining the stability and applicability of the chemical compounds in various conditions. However, specific studies directly addressing the physical properties of 4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile were not found in the returned results.

Chemical Properties Analysis

The chemical properties of related compounds have been explored through the synthesis and structural characterization of derivatives, indicating a wide range of reactivities and interactions based on the functional groups present and the structural conformation of the molecules. For instance, the synthesis of 2,6-dioxabicyclo[3.3.0]octanes and their reactions highlight the chemical versatility and reactivity of these compounds (Gurskii et al., 1995).

科学研究应用

合成与聚合

4-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)丁腈及其相关化合物已因其在合成和聚合新材料中的潜力而受到探索。Hattori、Takai 和 Kinoshita (1977) 研究了类似物(如 4-(1,3-二甲基-2,6-二氧代-2,6-二氢嘌呤-7-基)-3-羟基丁酸及其缩聚)的合成。他们发现,该化合物的低聚酯可以作为具有显著分子量的白色粉末获得,表明在材料科学中具有潜在应用 (Hattori, Takai, & Kinoshita, 1977).

化学合成和结构分析

该化合物已用于合成结构复杂的分子。例如,Hesek 和 Rybár (1994) 证明了它在合成新的噻二氮杂卓-嘌呤环系统中的应用,展示了它在创建多样且复杂的化学结构中的效用 (Hesek & Rybár, 1994).

合成中的催化和试剂作用

在有机合成领域,该化合物及其衍生物已被用作催化剂或试剂。例如,Hadjebi、Hashtroudi、Bijanzadeh 和 Balalaie (2011) 在四组分反应中使用相关化合物丙二腈合成多官能化 1,4-二氢吡啶衍生物。这突出了它在促进复杂化学反应中的作用 (Hadjebi et al., 2011).

黄嘌呤衍生物合成中的探索

与嘌呤密切相关的黄嘌呤衍生物已使用类似于 4-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)丁腈的化合物合成。Peikov、Danchev、Zlatkov、Ivanov 和 Belcheva (1995) 研究了黄嘌呤乙酸衍生物的合成和支气管扩张活性,展示了该化合物在药物化学中的相关性 (Peikov et al., 1995).

晶体结构分析

该化合物及其衍生物已对其晶体结构进行了研究,有助于理解分子相互作用和结构性质。Buist、Kennedy 和 Manzie (2014) 报道了茶碱(一种与 4-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)丁腈在结构上相关的化合物)的各种无水和一水合盐形式的结构,提供了对氢键网络和分子相互作用的见解 (Buist, Kennedy, & Manzie, 2014).

核苷类似物合成

该化合物还用于合成核苷类似物。Carvalho、Emmerling 和 Schneider (2007) 合成并结晶了黄嘌呤衍生物,为核苷化学和晶体学研究做出了贡献 (Carvalho, Emmerling, & Schneider, 2007).

手性分离和分析

Peikova、Tzankova、Dineva、Georgieva 和 Zlatkov (2019) 开发了一种手性反相高效液相色谱法,用于分离与 4-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)丁腈相关的化合物的对映异构体,证明了其在手性分析和分离技术中的重要性 (Peikova et al., 2019).

医学研究的分子合成

此外,其衍生物已针对潜在的医学应用进行了探索。Zygmunt、Chłoń-Rzepa、Sapa 和 Pawłowski (2015) 考察了 8-甲氧基-1,3-二甲基-2,6-二氧代-嘌呤-7-基的新衍生物的镇痛活性,突出了该化合物在新药开发中的相关性 (Zygmunt et al., 2015).

属性

IUPAC Name |

4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-14-9-8(10(17)15(2)11(14)18)16(7-13-9)6-4-3-5-12/h7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAXYTCEYBZGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236974 | |

| Record name | 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88338-88-9 | |

| Record name | 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088338889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)

![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)

![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)

![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)

![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)

![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)